Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate
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Overview
Description
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavoring agents.
Isopropyl butyrate: An ester with a fruity odor, used in the food industry.
Uniqueness
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C21H26O4/c1-4-23-20(14-21(22)24-5-2)17-10-12-19(13-11-17)25-15-18-9-7-6-8-16(18)3/h6-13,20H,4-5,14-15H2,1-3H3 |
InChI Key |
HSBNFMOVXDDRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCC2=CC=CC=C2C |
Origin of Product |
United States |
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